molecular formula C29H21N5Na2O7S B11961851 disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate

disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate

Cat. No.: B11961851
M. Wt: 629.6 g/mol
InChI Key: JRFUFWRTUWWHJI-UHFFFAOYSA-N
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Description

Disodium 5-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate typically involves diazotization and coupling reactions. The process starts with the diazotization of 7-amino-1-hydroxy-3-sulfonato-2-naphthylamine in the presence of sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with 4-[(E)-(1,1’-biphenyl)-4-yl]diazenyl-2-hydroxybenzoic acid under alkaline conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include corresponding amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Disodium 5-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate is used in various fields:

    Chemistry: As a pH indicator and in the synthesis of other complex molecules.

    Biology: In staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Used in textile dyeing, food coloring, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonate groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Disodium 5’-Inosinate (IMP): Another disodium salt used as a flavor enhancer.

    Disodium 5’-Ribonucleotides: Used in food additives and flavor enhancers.

Uniqueness

Disodium 5-((E)-{4’-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate is unique due to its specific azo structure, which imparts distinct color properties and reactivity compared to other disodium salts.

Properties

Molecular Formula

C29H21N5Na2O7S

Molecular Weight

629.6 g/mol

InChI

InChI=1S/C29H21N5O7S.2Na/c30-19-6-1-18-13-26(42(39,40)41)27(28(36)23(18)14-19)34-32-21-9-4-17(5-10-21)16-2-7-20(8-3-16)31-33-22-11-12-25(35)24(15-22)29(37)38;;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41);;

InChI Key

JRFUFWRTUWWHJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na].[Na]

Origin of Product

United States

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